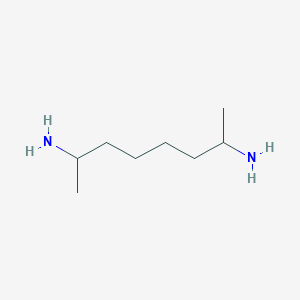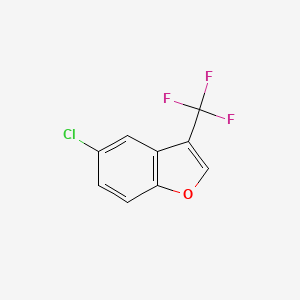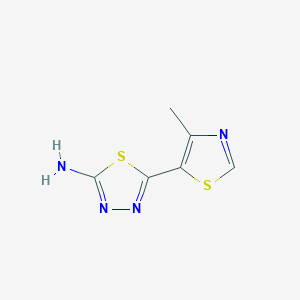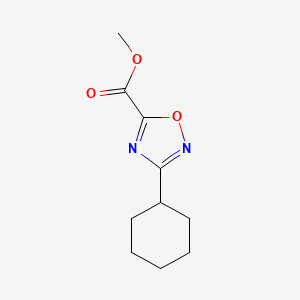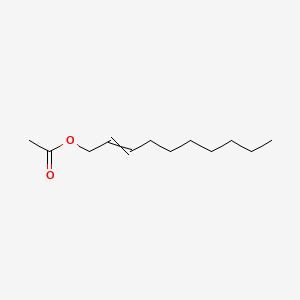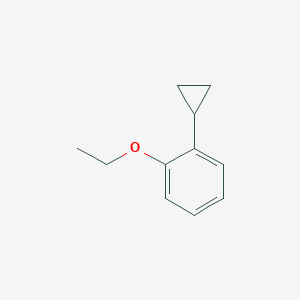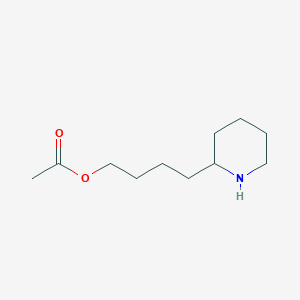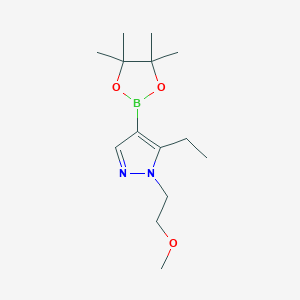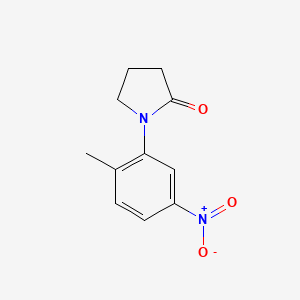
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is a compound that belongs to the class of pyrrolidinones, which are five-membered nitrogen-containing heterocycles. This compound has gained attention due to its potential biological and pharmaceutical activities, particularly its antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-methyl-5-nitrobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-(2-Methyl-5-aminophenyl)-2-pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
Oxidation: 1-(2-Carboxy-5-nitrophenyl)-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Potential use in the development of new antibacterial agents to combat drug-resistant bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The antibacterial activity of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Exhibits similar antibacterial activity.
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Another derivative with potential antibacterial properties.
Uniqueness
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone stands out due to its specific substitution pattern on the pyrrolidinone ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antibacterial agent make it a valuable compound in scientific research and pharmaceutical development .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-8-4-5-9(13(15)16)7-10(8)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
UQBMYBQRYKGOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



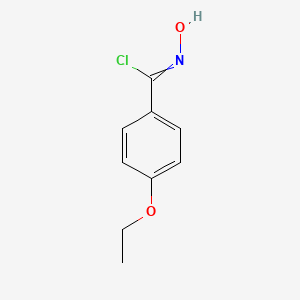


![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
